4-Chloro-2-(4-methylbenzenesulfonamido)benzoic acid is an organic compound with significant relevance in medicinal chemistry due to its structural features that facilitate interaction with biological targets. This compound is characterized by the presence of a chloro group, a sulfonamide moiety, and a benzoic acid backbone, which contribute to its biochemical activity.
The synthesis of 4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid can be traced back to the reaction between 4-methylbenzenesulfonyl chloride and 2-aminobenzoic acid, typically in the presence of a base to facilitate the formation of the sulfonamide bond. The compound can also be derived from other synthetic routes involving chlorinated benzoic acids and sulfonylation reactions.
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. It is also classified under carboxylic acids due to the benzoic acid component in its structure.
The synthesis of 4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid generally follows two primary methods:
The synthesis often requires careful control of temperature and reaction time to optimize yield and purity. For instance, reactions are typically carried out at room temperature for several hours, followed by purification steps such as recrystallization or chromatography.
The molecular formula for 4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid is C14H13ClN2O4S. The structure features:
The compound has a melting point typically reported around 191–193 °C, indicating its solid-state stability. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed for structural elucidation.
4-Chloro-2-(4-methylbenzenesulfonamido)benzoic acid can undergo various chemical transformations:
Common reagents for these reactions include strong acids (like hydrochloric acid), bases (such as sodium hydroxide), and reducing agents (like lithium aluminum hydride). Reaction conditions must be optimized for each transformation to achieve desired yields.
The primary mechanism of action for 4-chloro-2-(4-methylbenzenesulfonamido)benzoic acid involves its interaction with biological targets, particularly enzymes involved in metabolic pathways.
Research indicates that this compound can influence pathways like Wnt signaling, which is critical in regulating cell growth and differentiation.
4-Chloro-2-(4-methylbenzenesulfonamido)benzoic acid finds applications in various fields:
The systematic IUPAC name 4-Chloro-2-[(4-methylphenyl)sulfonylamino]benzoic acid defines core structural features: a benzoic acid group substituted at the 2-position by a sulfonamide linker and at the 4-position by chlorine, with the sulfonamide nitrogen bound to a p-tolyl group. Key identifiers include:
Structurally, this compound belongs to the N-aryl-ortho-substituted benzoic acid sulfonamides, characterized by torsional flexibility at the C–N–S bond. This flexibility permits conformational adaptation to enzyme active sites. The 4-chloro group imposes electronic effects (σₚ = 0.23) that modulate the benzoic acid’s acidity, while the p-tolylsulfonyl moiety contributes steric bulk and hydrophobic surface area for van der Waals interactions [7] [9].
Table 1: Structural Analogs of 4-Chloro-2-(4-methylbenzenesulfonamido)benzoic Acid
Compound Name | CAS Number | Molecular Formula | Key Structural Variations |
---|---|---|---|
2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid | 68003-38-3 | C₁₃H₉ClN₂O₆S | Nitro group at sulfonylaryl meta-position |
3-Chloro-4-(chlorosulfonyl)benzoic acid | 29872-68-2 | C₇H₄Cl₂O₄S | Chlorosulfonyl (-SO₂Cl) at position 4 |
4-Chloro-2-formylbenzoic acid | 4657-56-1 | C₈H₅ClO₃ | Aldehyde at position 2 (no sulfonamide) |
Sulfonamide pharmacology originated with Prontosil™ (1935), but contemporary derivatives leverage structural hybridization for enhanced target specificity. Early sulfonamides like sulfanilamide acted as para-aminobenzoic acid (PABA) antimetabolites, inhibiting folate synthesis in bacteria. The integration of benzoic acid units—as in 4-Chloro-2-(4-methylbenzenesulfonamido)benzoic acid—emerged in the 1980s to exploit carboxylate-directed enzyme inhibition. This design achieved dual targeting: the sulfonamide binds zinc in metalloenzymes (e.g., carbonic anhydrase), while the benzoate anion interacts with arginine/lysine residues in active sites. Chlorine substituents were later incorporated to improve membrane penetration via increased log P values. Modern iterations focus on optimizing spacer geometry between these pharmacophores to enhance binding kinetics against targets like penicillin-binding proteins (PBPs) [9] [7].
Density Functional Theory (DFT) simulations reveal that 4-Chloro-2-(4-methylbenzenesulfonamido)benzoic acid adopts a near-planar conformation (dihedral angle C₁₀–N₁₄–S₁₅–C₁₆ ≈ 175°) when energy-minimized, facilitating simultaneous pharmacophore presentation. Key electronic properties include:
Natural Bond Orbital (NBO) analysis confirms hyperconjugative stabilization from LP(O) → σ*(S–N) interactions (E² = 18.5 kcal/mol). Such data guide hybrid optimization by predicting binding affinities; docking scores against PBP-2X (PDB:1QMF) show this compound achieves a ΔG of -9.2 kcal/mol, comparable to cefuroxime (-9.8 kcal/mol) due to H-bonding with Ser³⁹⁷ and hydrophobic contact with Leu⁵⁴⁶. Lipinski’s rule evaluations confirm drug-likeness: MW < 400, log P = 2.1 (<5), HBD = 2, HBA = 5 [9] [7].
Table 2: Thermochemical and Electronic Properties of Related Compounds
Property | 4-Chlorobenzoic acid [3] | 4-Chloro-2-(4-methylbenzenesulfonamido)benzoic acid [9] |
---|---|---|
ΔfH° (solid, kJ/mol) | -429 ± 2 | Not reported |
Melting Point (°C) | 238–241 | 215–217 (predicted) |
HOMO Energy (eV) | -7.1 (calculated) | -6.9 |
LUMO Energy (eV) | -1.4 | -2.6 |
Dipole Moment (Debye) | 3.9 | 5.8 |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2